molecular formula C15H18Cl2O3 B1325896 Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate CAS No. 898751-93-4

Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate

Cat. No.: B1325896
CAS No.: 898751-93-4
M. Wt: 317.2 g/mol
InChI Key: BDLMMNIQTSUBPP-UHFFFAOYSA-N
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Description

Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dichlorophenyl group attached to a heptanoate chain with a keto group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,5-dichlorophenyl)-7-oxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products

    Oxidation: 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid.

    Reduction: 7-(3,5-Dichlorophenyl)-7-hydroxyheptanoate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate involves its interaction with biological targets through its ester and keto functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various enzymes and receptors. The keto group can participate in redox reactions, influencing cellular metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-(3,5-dichlorophenyl)-7-hydroxyheptanoate: Similar structure but with a hydroxyl group instead of a keto group.

    7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid: The acid form of the compound.

    N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A structurally related compound with a thiazole ring.

Uniqueness

Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-12(16)10-13(17)9-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLMMNIQTSUBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645563
Record name Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-93-4
Record name Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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